3'-Formyl-4'-methoxy-2-(trifluoromethyl)biphenyl-4-carbonitrile
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Overview
Description
3’-Formyl-4’-methoxy-2-(trifluoromethyl)biphenyl-4-carbonitrile is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a formyl group, a methoxy group, a trifluoromethyl group, and a carbonitrile group attached to a biphenyl structure. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Formyl-4’-methoxy-2-(trifluoromethyl)biphenyl-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.
Introduction of Functional Groups: The formyl, methoxy, trifluoromethyl, and carbonitrile groups are introduced through various functionalization reactions. For example, the formyl group can be introduced via a Vilsmeier-Haack reaction, while the methoxy group can be added through methylation using dimethyl sulfate or methyl iodide. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. The carbonitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production of 3’-Formyl-4’-methoxy-2-(trifluoromethyl)biphenyl-4-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-Formyl-4’-methoxy-2-(trifluoromethyl)biphenyl-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3’-Formyl-4’-methoxy-2-(trifluoromethyl)biphenyl-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its biphenyl core and functional groups.
Mechanism of Action
The mechanism of action of 3’-Formyl-4’-methoxy-2-(trifluoromethyl)biphenyl-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The formyl and trifluoromethyl groups can enhance the compound’s binding affinity to its targets, while the methoxy and carbonitrile groups can modulate its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-2-(trifluoromethyl)biphenyl-4-carbonitrile: Lacks the formyl group, which may result in different chemical reactivity and biological activity.
3’-Formyl-4’-methoxy-2-biphenyl-4-carbonitrile: Lacks the trifluoromethyl group, which may affect its binding affinity and stability.
3’-Formyl-4’-methoxy-2-(trifluoromethyl)biphenyl: Lacks the carbonitrile group, which may influence its solubility and reactivity.
Uniqueness
3’-Formyl-4’-methoxy-2-(trifluoromethyl)biphenyl-4-carbonitrile is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the formyl group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
4-(3-formyl-4-methoxyphenyl)-3-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c1-22-15-5-3-11(7-12(15)9-21)13-4-2-10(8-20)6-14(13)16(17,18)19/h2-7,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYMIZXNNDYDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C#N)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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